molecular formula C19H20N2O2S2 B2434470 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034398-77-9

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2434470
CAS No.: 2034398-77-9
M. Wt: 372.5
InChI Key: RODCTTCGUPNORB-UHFFFAOYSA-N
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Description

“N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[b]thiophene-2-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . It is part of a series of compounds designed and synthesized for their potential STING-agonistic activity . STING is an important immune-associated protein that triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines .

Scientific Research Applications

Synthesis and Reactivity

Synthesis Techniques : Research has demonstrated various synthesis methods for compounds with structural similarities to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[b]thiophene-2-carboxamide, including the coupling of aromatic amines with carbonyl chlorides followed by treatment with phosphorus pentasulfide to obtain corresponding thioamides. These thioamides are then oxidized to produce heterocyclic compounds with potential application in electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Regiocontrolled Arylation and Alkylation : Studies have reported on the regioselective C–H activation and arylation or alkylation at specific positions of thiophene- and furan-carboxamides using palladium-catalyzed reactions. This process is crucial for introducing functional groups that could enhance the activity or modify the properties of the compound (Padmavathi et al., 2015).

Pharmacological Potential

Antimicrobial Activity : Certain derivatives, sharing core structural motifs with the target compound, have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of furan and thiophene-based compounds to serve as scaffolds for developing new antimicrobial agents (Popiołek et al., 2016).

Antiviral Properties : Furan-carboxamide derivatives have been identified as potent inhibitors of the H5N1 influenza virus, indicating the potential application of structurally similar compounds in antiviral drug development (Yongshi et al., 2017).

Structural and Supramolecular Chemistry

Crystal Packing and Aromaticity : Research into furan and thiophene carboxamide compounds has explored the impact of aromaticity on crystal packing, providing insights into the molecular interactions and stability of these compounds. Such studies are fundamental for understanding the solid-state properties and could inform the design of materials with specific characteristics (Rahmani et al., 2016).

Future Directions

The future directions for this compound could involve further optimization and evaluation of its STING-agonistic activity . This could potentially lead to the development of new anticancer agents .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c22-19(18-12-14-4-1-2-6-17(14)25-18)20-13-15(16-5-3-9-23-16)21-7-10-24-11-8-21/h1-6,9,12,15H,7-8,10-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODCTTCGUPNORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC3=CC=CC=C3S2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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